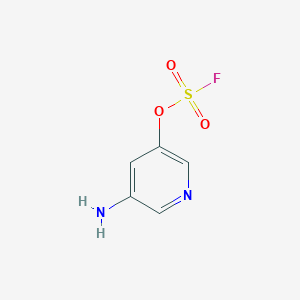![molecular formula C8H13N B13553875 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13553875.png)
3-Cyclopropylbicyclo[1.1.1]pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This compound has garnered interest in medicinal chemistry due to its potential to enhance the solubility, potency, and metabolic stability of drug candidates .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylbicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be transformed into various derivatives, including amines, through subsequent reactions .
Industrial Production Methods: Large-scale synthesis of bicyclo[1.1.1]pentane derivatives often relies on flow photochemical processes, which allow for the efficient construction of the bicyclo[1.1.1]pentane core on a kilogram scale . These methods are advantageous due to their scalability and the ability to produce multigram quantities of the desired compounds.
化学反应分析
Types of Reactions: 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amines .
科学研究应用
作用机制
The mechanism of action of 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to more planar molecules. This can result in enhanced binding affinity and specificity for certain targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Bicyclo[1.1.1]pentane: The parent compound of the family, known for its unique structure and properties.
Cubane: Another strained ring system with similar applications in medicinal chemistry and materials science.
Propellane: A precursor to bicyclo[1.1.1]pentane derivatives, used in various synthetic routes.
Uniqueness: 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine stands out due to the presence of the cyclopropyl group, which adds additional strain and unique reactivity to the molecule. This makes it particularly valuable for studying strain-release reactions and for applications where enhanced binding affinity and specificity are desired .
属性
分子式 |
C8H13N |
|---|---|
分子量 |
123.20 g/mol |
IUPAC 名称 |
3-cyclopropylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C8H13N/c9-8-3-7(4-8,5-8)6-1-2-6/h6H,1-5,9H2 |
InChI 键 |
PWUSJXSGCZBKRK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C23CC(C2)(C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B13553800.png)
![Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride](/img/structure/B13553801.png)




![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)



![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)


